molecular formula C12H16ClNO3 B557006 z-d-Dap(boc)-oh CAS No. 62234-36-0

z-d-Dap(boc)-oh

Cat. No.: B557006
CAS No.: 62234-36-0
M. Wt: 338.36 g/mol
InChI Key: LVYXMDJSWLEZMP-DHXVBOOMSA-N
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Description

Z-D-Dap(Boc)-OH is a protected amino acid derivative used primarily in peptide synthesis. Its systematic name is Nα-benzyloxycarbonyl-Nβ-tert-butoxycarbonyl-D-2,3-diaminopropionic acid. Key properties include:

  • Molecular Formula: C₁₆H₂₂N₂O₆ [11]
  • Molecular Weight: 338.36 g/mol [11]
  • CAS Number: 62234-36-0 (D-isomer) [20]
  • Purity: ≥98% (HPLC) [7]
  • Solubility: Soluble in DMSO; requires sonication or heating (37°C) for dissolution [7]
  • Storage: Stable at -20°C for 1 month or -80°C for 6 months in solution [7]

This compound features two protective groups:

Z (benzyloxycarbonyl): Protects the α-amino group.

Boc (tert-butoxycarbonyl): Protects the β-amino group. These groups enable selective deprotection during solid-phase peptide synthesis (SPPS), making it critical for introducing D-diaminopropionic acid (D-Dap) residues into peptide chains [20].

Properties

IUPAC Name

(2R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O6/c1-16(2,3)24-14(21)17-9-12(13(19)20)18-15(22)23-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,22)(H,19,20)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKGPJRAGHSOLM-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426527
Record name z-d-dap(boc)-oh
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62234-36-0
Record name z-d-dap(boc)-oh
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of z-d-Dap(boc)-oh typically involves the protection of the amino groups of 2,3-diaminopropanoic acid. The process begins with the protection of the alpha-amino group using a tert-butoxycarbonyl (Boc) group. The beta-amino group is then protected with a benzyloxycarbonyl (Cbz or Z) group. The final product, this compound, is obtained after the selective deprotection of the intermediate compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production is carried out in cleanroom environments to prevent contamination and ensure the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: z-d-Dap(boc)-oh can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the specific reaction conditions.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like halides, thiols, and amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

z-d-Dap(boc)-oh has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of z-d-Dap(boc)-oh involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the specific biological context. The pathways involved in its action include the modulation of enzyme activity, alteration of protein-protein interactions, and changes in cellular signaling pathways.

Comparison with Similar Compounds

Z-L-Dap(Boc)-OH

  • CAS : 16947-84-5 [20]
  • Molecular Formula : C₁₆H₂₂N₂O₆ (same as D-isomer)
  • Key Difference : Stereochemistry (L-configuration vs. D-configuration).
  • Application : Used in synthesizing L-Dap-containing peptides. The L-isomer is more common in natural peptides, while the D-isomer is rarer and employed for stability or conformational studies [20].

Fmoc-Dab(Boc)-OH

  • CAS : 125238-99-5 [9]
  • Molecular Formula : C₂₄H₂₈N₂O₆
  • Molecular Weight : 440.49 g/mol [9]
  • Key Differences: Backbone: Dab (2,4-diaminobutyric acid) has an additional methylene group compared to Dap. Protecting Groups: Fmoc (fluorenylmethyloxycarbonyl) replaces Z on the α-amino group.
  • Application : Orthogonal protection strategy (Fmoc/Boc) allows sequential deprotection, useful in complex peptide synthesis [9].

Boc-D-Dap(Fmoc)-OH

  • CAS : 115186-31-7 [20]
  • Molecular Formula : C₂₄H₂₈N₂O₆
  • Key Differences: Protective groups are reversed: Boc on the α-amino and Fmoc on the β-amino.
  • Application: Enables β-amino deprotection first (Fmoc is acid-labile), offering flexibility in SPPS [20].

Z-Dap-OH (Unprotected β-Amino Group)

  • CAS : 35761-26-3 (L-isomer) [20]
  • Molecular Formula : C₁₁H₁₄N₂O₄
  • Key Difference: Lacks the Boc group on the β-amino, leaving it reactive.
  • Application: Limited to single-step modifications where β-amine reactivity is required [15].

Data Table: Comparative Analysis

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Protecting Groups Purity Solubility
Z-D-Dap(Boc)-OH 62234-36-0 C₁₆H₂₂N₂O₆ 338.36 Z (α), Boc (β) ≥98% DMSO [7]
Z-L-Dap(Boc)-OH 16947-84-5 C₁₆H₂₂N₂O₆ 338.36 Z (α), Boc (β) 98% DMSO [21]
Fmoc-Dab(Boc)-OH 125238-99-5 C₂₄H₂₈N₂O₆ 440.49 Fmoc (α), Boc (β) ≥95% Not specified [9]
Boc-D-Dap(Fmoc)-OH 115186-31-7 C₂₄H₂₈N₂O₆ 440.49 Boc (α), Fmoc (β) 97% DMSO [20]
Z-Dap-OH 35761-26-3 C₁₁H₁₄N₂O₄ 238.24 Z (α) 98% DMSO [15]

Key Research Findings

Orthogonal Protection Strategies : Compounds like Fmoc-Dab(Boc)-OH and Boc-D-Dap(Fmoc)-OH enable sequential deprotection (e.g., Fmoc removal with piperidine, Boc removal with TFA), critical for synthesizing peptides with multiple modifications [20].

Steric Effects : The bulkier Fmoc group in Fmoc-Dab(Boc)-OH reduces solubility compared to Z-protected analogs, requiring optimized solvent systems [9].

Stereochemical Impact : D-isomers (e.g., this compound) enhance protease resistance in therapeutic peptides, extending half-life in vivo [20].

Biological Activity

Z-D-Dap(boc)-oh, also known as Z-Diaminopropionic acid (Boc protected), is a synthetic compound that serves as a crucial building block in peptide synthesis and has significant biological implications. This article delves into its biological activity, mechanisms of action, and applications in research and medicine, supported by data tables and relevant studies.

Chemical Structure and Synthesis

This compound is derived from 2,3-diaminopropanoic acid, where the amino groups are protected using tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z) groups. The synthesis typically involves:

  • Protection of the alpha-amino group with a Boc group.
  • Protection of the beta-amino group with a Z group.
  • Deprotection to yield the final product.

This method ensures high purity and yield, making this compound a reliable compound for further applications in biological research.

This compound exhibits diverse biological activities primarily through its interactions with enzymes and receptors:

  • Enzyme Interaction : It can act as an inhibitor or activator, modulating enzyme activity and influencing metabolic pathways.
  • Protein Interactions : The compound plays a role in stabilizing protein structures and facilitating protein-protein interactions, which is crucial in cellular signaling pathways.

The ability to form stable amide bonds with other biomolecules enhances its utility in synthesizing peptides that mimic natural proteins or act as modulators of biological pathways.

Biological Activity and Applications

This compound has been investigated for various applications in scientific research:

  • Peptide Synthesis : It is widely used in the synthesis of peptides due to its ability to form stable amide bonds. This property is essential for creating biologically relevant molecules.
  • Therapeutic Potential : Research indicates that this compound may have applications in drug development, particularly in targeting specific biological pathways associated with diseases.

Case Studies

  • Peptide Design : A study demonstrated that this compound could be incorporated into peptide sequences to enhance their stability and bioactivity. The modified peptides showed improved interactions with target receptors, suggesting potential therapeutic applications.
  • Enzyme Modulation : Another research project highlighted how this compound influenced enzyme kinetics in metabolic pathways, providing insights into its role as a biochemical tool for studying enzyme mechanisms.

Comparative Analysis

The following table compares this compound with similar compounds:

Compound NameDescriptionUniqueness
Boc-Dap(Z)-OHA derivative with a tert-butyloxycarbonyl protecting groupDifferent protecting group affects reactivity
Mal-Dap(Boc)-OHContains a maleimide moiety for thiol conjugationUseful in antibody-drug conjugates due to stability
N-(Phenylmethoxy)carbonyl-3-[[(2-propen-1-yloxy)carbonyl]amino]-L-alanineA complex amino acid derivativeUnique due to additional functional groups

This compound stands out due to its dual protection with benzyloxycarbonyl groups, enhancing stability and versatility compared to other similar compounds. This makes it particularly valuable in synthesizing complex peptides and proteins.

Q & A

Q. What are the optimal storage conditions for Z-Dap(Boc)-OH to ensure long-term stability?

Z-Dap(Boc)-OH should be stored at -20°C in a tightly sealed container to prevent degradation. Prior to use, equilibrate the compound to room temperature in a desiccator to avoid moisture absorption. Solubility in DMSO (a common solvent for peptide synthesis) should be verified post-storage via NMR or LC-MS to confirm structural integrity .

Q. How can researchers confirm the purity of Z-Dap(Boc)-OH before use in peptide synthesis?

Purity (>98%) is typically validated using HPLC with UV detection at 220 nm or LC-MS to identify impurities. Cross-reference the retention time and mass spectrum with certified batches (e.g., via COA provided by suppliers). For novel batches, perform Boc deprotection followed by mass spectrometry to confirm the absence of side products .

Q. What solvents are compatible with Z-Dap(Boc)-OH for peptide coupling reactions?

The compound is soluble in DMSO , but compatibility with other solvents (e.g., DMF, THF) should be tested empirically. Pre-dissolve in DMSO before adding to reaction mixtures to avoid aggregation. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to ensure homogeneity and reactivity .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of Z-Dap(Boc)-OH in solid-phase peptide synthesis (SPPS)?

Use HOBt/DIC or PyBOP as coupling reagents to minimize racemization. Perform a Kaiser test after each coupling step to detect unreacted amines. If incomplete coupling occurs, extend reaction time to 2 hours or increase reagent equivalents. For sterically challenging sequences, incorporate microwave-assisted synthesis (50°C, 10 W) to enhance kinetics .

Q. What analytical strategies resolve contradictions in reported solubility data for Z-Dap(Boc)-OH under varying pH conditions?

Design a systematic study using buffered solutions (pH 3–10) to measure solubility via gravimetric analysis. Compare results with computational predictions (e.g., COSMO-RS) to identify discrepancies. Use dynamic light scattering (DLS) to detect micelle formation in aqueous solutions, which may explain anomalous solubility trends .

Q. How can researchers mitigate side reactions during Boc deprotection of Z-Dap(Boc)-OH?

Deprotect using TFA/DCM (1:4 v/v) with 2% triisopropylsilane as a scavenger to minimize carbocation side reactions. Monitor reaction completion via FT-IR (disappearance of the Boc carbonyl peak at ~1680 cm⁻¹). For acid-sensitive sequences, alternative protecting groups (e.g., Fmoc) should be evaluated .

Q. What methodologies validate the stereochemical integrity of Z-Dap(Boc)-OH in complex peptide sequences?

Use Marfey’s reagent to derivatize hydrolyzed samples and analyze via HPLC to confirm D-configuration retention. For non-destructive analysis, employ vibrational circular dichroism (VCD) or X-ray crystallography if single crystals are obtainable. Cross-validate with synthetic standards .

Methodological Considerations

  • Data Contradiction Analysis : Replicate experiments under standardized conditions (e.g., fixed temperature, solvent ratios) to isolate variables. Use statistical tools (e.g., ANOVA) to assess reproducibility across labs .
  • Ethical Data Management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw spectral data and synthetic protocols. Store datasets in repositories like Zenodo with DOI links for transparency .

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